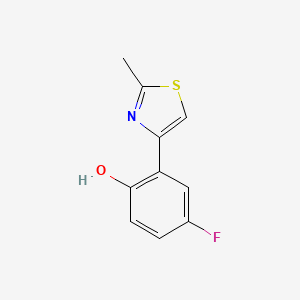

4-Fluoro-2-(2-methylthiazol-4-yl)phenol

Description

4-Fluoro-2-(2-methylthiazol-4-yl)phenol (C₁₀H₈FNOS) is a fluorinated phenolic derivative featuring a 2-methylthiazole substituent at the ortho position of the phenol ring. Its structure includes a hydroxyl group (-OH) at position 1, a fluorine atom at position 4, and a 2-methylthiazol-4-yl group at position 2 of the benzene ring . The compound’s molecular weight is 209.24 g/mol, with a SMILES string Cc1nc(cs1)-c2cc(F)ccc2O and InChIKey ZPWOYAQNLTWCHB-UHFFFAOYSA-N .

Properties

IUPAC Name |

4-fluoro-2-(2-methyl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWOYAQNLTWCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol typically involves the reaction of 4-fluorophenol with 2-methylthiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-(2-methylthiazol-4-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-(2-methylthiazol-4-yl)phenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s binding affinity. The thiazole ring may also contribute to the compound’s overall activity by interacting with hydrophobic regions of the target .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 () are isostructural thiazole derivatives differing only in halogen substituents (Cl in 4 , F in 5 ). Both exhibit nearly identical molecular conformations but distinct crystal packing due to halogen size and electronegativity. For example:

- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- 5 : Fluorophenyl analogue of 4 .

Crystallographic studies reveal triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. The fluorophenyl group in 5 induces slightly tighter packing than 4, attributed to fluorine’s smaller van der Waals radius (1.47 Å vs.

Table 1: Halogen-Substituted Thiazole Derivatives

| Compound | Halogen | Molecular Weight (g/mol) | Crystal Packing Feature |

|---|---|---|---|

| 4 | Cl | 627.10 | Looser packing due to Cl |

| 5 | F | 609.08 | Tighter packing due to F |

| Target | F | 209.24 | Data unavailable |

Heterocyclic Variants: Thiazole vs. Pyrazole

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate (C₁₇H₁₃FN₂O₂, MW 296.3) replaces the thiazole with a pyrazole ring. The acetate group further improves solubility in polar solvents . In contrast, the thiazole group in the target compound introduces sulfur-mediated hydrophobic interactions, which may favor membrane permeability in biological systems .

Extended Aromatic Systems and Functional Groups

- 4-Fluoro-2-[(3-methylphenyl)imino-methyl]phenol (): This Schiff base derivative features an imino-methyl group instead of thiazole. The planar aromatic system (dihedral angle: 9.28°) stabilizes via intramolecular O–H···N hydrogen bonding, contrasting with the thiazole’s non-planar interactions. The compound crystallizes in a monoclinic system (P2₁/c) and forms a 3D network via weak C–H···O/F interactions, suggesting lower thermal stability than the target compound .

- 4-(2-Methylthiazol-4-yl)benzaldehyde (): Used in multicomponent syntheses, this aldehyde derivative highlights the reactivity of the thiazole ring. The aldehyde group enables condensation reactions, a property absent in the target compound due to its phenolic -OH group .

Table 2: Functional Group Impact on Properties

Brominated and Multisubstituted Analogues

4-Fluoro-2-[2-(2,4,6-tribromo-anilino)-thiazol-4-yl]-phenol (C₁₅H₈Br₃FN₂OS, MW 523.02) incorporates bromine atoms on the aniline moiety. Bromine’s electron-withdrawing effect and larger size reduce solubility in aqueous media compared to the fluorine-substituted target compound. This analogue’s synthetic route involves Hantzsch condensation, differing from the target’s undisclosed synthesis .

Biological Activity

4-Fluoro-2-(2-methylthiazol-4-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol features a phenolic group substituted with a fluorine atom and a methylthiazole moiety. The presence of the thiazole ring is significant as it contributes to the compound's biological properties, particularly in antimicrobial and antiparasitic activities.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, exhibit notable antimicrobial properties. A study involving various thiazole analogs demonstrated that modifications to the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activity against Plasmodium falciparum, the causative agent of malaria. The results highlighted that compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced potency against this parasite, suggesting a promising avenue for developing new antimalarial agents .

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. In vitro assays have shown that certain thiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, compounds similar to 4-Fluoro-2-(2-methylthiazol-4-yl)phenol were evaluated for their AChE inhibitory activity, revealing that some analogs exhibited significant inhibition, which could have implications for treating neurodegenerative diseases such as Alzheimer's .

Leishmanicidal Activity

The compound also shows promise in leishmanicidal activity. A study on hybrid phthalimido-thiazoles revealed that certain derivatives demonstrated potent activity against Leishmania infantum, with low cytotoxicity towards mammalian cells. The mechanism involved increased nitric oxide production in treated macrophages, indicating an immune response enhancement against the parasite .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the thiazole and phenolic rings affect biological activity. Key findings include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring enhances antimalarial potency.

- Substitution Patterns : The position of substituents on the thiazole ring significantly impacts both antimicrobial and leishmanicidal activities.

- Hydrophobicity : Modifications that increase lipophilicity can improve cell membrane permeability, enhancing overall bioavailability .

Study 1: Antimalarial Activity

A series of thiazole derivatives were synthesized and tested against P. falciparum. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antimalarial activity. Notably, compounds with para-fluoro substitutions demonstrated superior efficacy compared to their ortho or meta counterparts .

Study 2: Cholinesterase Inhibition

In a comparative study of various thiazole derivatives, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol showed moderate AChE inhibition with an IC50 value of approximately 27.1 μM. This suggests potential applicability in treating conditions associated with cholinergic dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.